molecular formula C5H4OS B150965 3-Thiophenecarboxaldehyde CAS No. 498-62-4

3-Thiophenecarboxaldehyde

Cat. No. B150965
Key on ui cas rn: 498-62-4
M. Wt: 112.15 g/mol
InChI Key: RBIGKSZIQCTIJF-UHFFFAOYSA-N
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Patent
US04342691

Procedure details

As for Example 6, 99 g. of 3-thiophenecarboxaldehyde is converted to α-(3-thienyl)-4-morpholineacetonitrile (137 g.; m.p. 85°-87° C.). The preceding compound 50.5 g. is reacted with 100 ml. of ethyl acrylate in 500 ml. of tetrahydrofuran in the presence of 50 ml. of 30% potassium hydroxide in ethanol. The solvent is removed from the reaction mixture and the residue is heated with 6 N hydrochloric acid to give 3-(3-thenoyl)propionic acid. As for Example 1, the preceding compound is converted to the product of the Example to give a glass.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-(3-thienyl)-4-morpholineacetonitrile
Quantity
137 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
50.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.S1C=CC(C(N2CCOCC2)C#N)=C1.[C:22]([O:26]CC)(=[O:25])[CH:23]=[CH2:24].[OH-].[K+]>C(O)C.O1CCCC1>[CH:2]1[S:1][CH:5]=[CH:4][C:3]=1[C:6]([CH2:24][CH2:23][C:22]([OH:26])=[O:25])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)C=O
Step Two
Name
α-(3-thienyl)-4-morpholineacetonitrile
Quantity
137 g
Type
reactant
Smiles
S1C=C(C=C1)C(C#N)N1CCOCC1
Step Three
Name
compound
Quantity
50.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted with 100 ml
CUSTOM
Type
CUSTOM
Details
The solvent is removed from the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the residue is heated with 6 N hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CS1)C(=O)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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